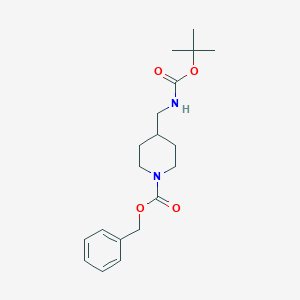

Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

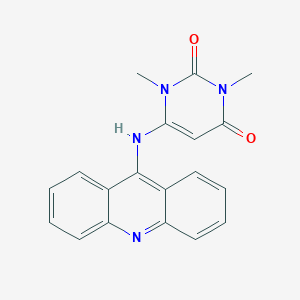

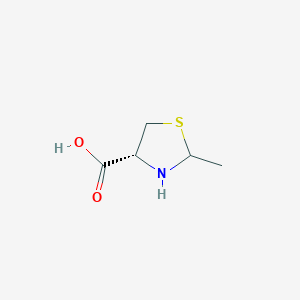

Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has been widely used in scientific research. This compound is also known as AG1478 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism Of Action

The mechanism of action of AG1478 involves the inhibition of EGFR tyrosine kinase activity. EGFR activation leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor, which in turn activates downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways. AG1478 binds to the ATP-binding site of EGFR and prevents the transfer of phosphate groups to tyrosine residues, thereby inhibiting the activation of downstream signaling pathways.

Biochemical And Physiological Effects

AG1478 has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. Inhibition of EGFR signaling by AG1478 has been reported to induce G1 cell cycle arrest, upregulation of p27Kip1 and p21Cip1, and downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). AG1478 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, AG1478 has been reported to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR) expression. AG1478 has also been shown to have neuroprotective effects by inhibiting EGFR signaling in neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AG1478 in lab experiments is its high potency and selectivity for EGFR tyrosine kinase inhibition. AG1478 has been shown to have an IC50 value of 3 nM for EGFR tyrosine kinase inhibition, making it a highly effective inhibitor. Another advantage of using AG1478 is its ability to inhibit EGFR signaling in a reversible manner, allowing for the study of dynamic changes in EGFR signaling. However, one limitation of using AG1478 is its poor solubility in water, which may require the use of organic solvents in lab experiments. Another limitation of using AG1478 is its potential off-target effects on other kinases, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of AG1478 in scientific research. One direction is the development of more potent and selective EGFR inhibitors based on the structure of AG1478. Another direction is the study of the role of EGFR signaling in the development and progression of various types of cancer and the development of targeted therapies based on EGFR inhibition. Additionally, the use of AG1478 in combination with other anti-cancer agents may enhance its therapeutic efficacy and reduce the development of resistance. Finally, the study of the physiological and pathological roles of EGFR signaling in various tissues and organs may provide new insights into the development of novel therapies for cancer and other diseases.

Synthesis Methods

The synthesis of Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) involves the reaction of 4,5-dihydro-2-thiazolamine with 4-(2-methylphenylamino)-4-oxobutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The product is obtained as a white solid after purification by column chromatography or recrystallization.

Scientific Research Applications

Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been extensively used in scientific research as a potent inhibitor of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer. AG1478 has been shown to inhibit EGFR autophosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. AG1478 has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuroprotection.

properties

CAS RN |

171088-71-4 |

|---|---|

Product Name |

Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |

Molecular Formula |

C14H19N3O3S |

Molecular Weight |

309.39 g/mol |

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H13NO3.C3H6N2S/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |

InChI Key |

BOBZJEDZBZZMOC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N |

Other CAS RN |

171088-71-4 |

synonyms |

4-((2-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)